Flurbiprofen-D4

Isotopic enrichment Stable isotope labeling Internal standard certification

LC-MS/MS method validation for flurbiprofen is frequently compromised by isotopic cross-talk when using lower-mass-shift internal standards. Flurbiprofen-D4 solves this with a +4 Da shift, the midpoint between D3 and D5 analogs, minimizing interference while remaining cost-effective. • +4 Da mass shift reduces isotopic cross-talk, improving LLOQ and selectivity. • ≥98% chemical purity (HPLC) with regulatory-grade characterization data for ANDA, AMV, and QC applications. • Independent verification of isotopic purity supported-ideal for CROs with in-house IS qualification.

Molecular Formula C15H13FO2
Molecular Weight 248.28 g/mol
Cat. No. B12379171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurbiprofen-D4
Molecular FormulaC15H13FO2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O
InChIInChI=1S/C15H13FO2/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/i1D3,10D
InChIKeySYTBZMRGLBWNTM-DGKKMPCOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurbiprofen-D4 Procurement Guide: Baseline Identity and Intended Analytical Role


Flurbiprofen-D4 (dl-Flurbiprofen-d4, C₁₅H₉D₄FO₂, MW ~248.29 g/mol) is a stable-isotope-labeled (SIL) analog of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, in which four hydrogen atoms are replaced by deuterium. It is classified as a deuterated internal standard (IS) within the phenylalkanoic acid derivative family . As a SIL-IS, Flurbiprofen-D4 is chemically near-identical to the unlabeled analyte but exhibits a +4 Da mass shift, enabling its use as an internal standard in quantitative LC-MS/MS and GC-MS bioanalytical workflows. It is offered as a research-use-only compound, with commercial suppliers reporting chemical purity ≥98% (HPLC) . The compound is not a pharmacopeial reference standard and is distinct from Flurbiprofen-D3, Flurbiprofen-D5, and Flurbiprofen-D8 in its deuteration pattern, molecular weight, and associated mass spectrometric properties.

Why Generic Substitution Among Deuterated Flurbiprofen Internal Standards Fails: Critical Differentiation for Flurbiprofen-D4


Deuterated flurbiprofen analogs cannot be freely interchanged in quantitative LC-MS/MS assays because each variant possesses a unique combination of deuteration site, number of deuterium atoms, molecular weight, isotopic enrichment, and chemical purity. Flurbiprofen-D4 (4 Da shift) occupies a distinct position between the more widely cited Flurbiprofen-D3 (3 Da) and Flurbiprofen-D5 (5 Da) . The magnitude of the mass shift directly affects the risk of isotopic cross-talk between the analyte and internal standard, influencing method selectivity and lower limit of quantification (LLOQ). Furthermore, multiple H/D replacements have been shown to alter fundamental physicochemical properties, including solubility, melting point, and heat of fusion, in a deuteration-degree-dependent manner [1]. Consequently, substituting Flurbiprofen-D4 with a different deuterated form without re-validation introduces systematic errors in quantification accuracy, precision, and reproducibility. The evidence below quantifies the specific dimensions on which Flurbiprofen-D4 differs from its closest structural alternatives.

Flurbiprofen-D4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Analysis


Isotopic Enrichment: Flurbiprofen-D4 vs. Flurbiprofen-D3 – Certified Isotopic Purity Comparison

Commercial Flurbiprofen-D4 is supplied with a certified chemical purity of ≥98% (HPLC) , whereas Flurbiprofen-D3 (CAS 1185133-81-6) is routinely supplied with certified chemical purity ≥99% and isotopic purity ≥99 atom% D . The 1% difference in certified chemical purity between the two deuterated forms can translate into a non-negligible systematic bias in IS-spiked calibration curves, particularly near the LLOQ where IS response deviations are amplified.

Isotopic enrichment Stable isotope labeling Internal standard certification

Mass Shift Differentiation: Flurbiprofen-D4 (+4 Da) vs. Flurbiprofen-D5 (+5 Da) – Deuterium Number and Method Selectivity

Flurbiprofen-D4 provides a nominal +4 Da mass shift relative to unlabeled flurbiprofen (MW 244.26 g/mol), whereas Flurbiprofen-D5 provides a +5 Da shift (MW 249.29 g/mol) . In triple-quadrupole MS/MS, the larger 5 Da shift of Flurbiprofen-D5 reduces the probability of isotopic peak overlap from the analyte's natural-abundance ¹³C or ²H isotopic envelope. However, Flurbiprofen-D5 is supplied with a certified chemical purity of 99.8% , whereas Flurbiprofen-D4 is supplied at ≥98% purity, meaning the higher-mass-shift IS also benefits from higher certified purity as a commercial product.

Mass shift Isotopic cross-talk LC-MS/MS method selectivity

Solubility Enhancement: Deuterated vs. Non-Deuterated Flurbiprofen – pH-Dependent Solubility Increase

Although no direct solubility measurement for Flurbiprofen-D4 was identified, class-level evidence from the structurally analogous Flurbiprofen-D8 demonstrates that H/D replacement alters solubility in a pH-dependent manner. In HCl solution (pH 1.2), the solubility of Flurbiprofen-D8 was 12.73 ± 0.17 μg/mL compared to 5.90 ± 1.04 μg/mL for non-deuterated flurbiprofen, representing a 2.16-fold increase [1]. In distilled water, solubility increased from 24.12 ± 4.00 to 32.67 ± 0.71 μg/mL (1.35-fold). In phosphate buffer (pH 6.0), solubility increased from 809.54 ± 61.08 to 918.46 ± 50.22 μg/mL (1.13-fold). The log Dₚₕ₇.₄ decreased from 0.90 ± 0.05 (FP) to 0.87 ± 0.02 (FP-d8), indicating increased hydrophilicity upon deuteration [1].

Solubility Deuteration effect Formulation compatibility

Melting Point and Heat of Fusion Depression: Flurbiprofen-D8 vs. Flurbiprofen – Thermal Property Alteration by Deuteration

Class-level differential scanning calorimetry (DSC) data comparing Flurbiprofen-D8 (FP-d8) with non-deuterated flurbiprofen (FP) reveal that deuterium incorporation depresses both melting point and heat of fusion. The melting point of FP-d8 was 110.5 °C vs. 115.1 °C for FP (ΔTₘ = −4.6 °C). The heat of fusion of FP-d8 was 115.0 mJ/mg vs. 126.0 mJ/mg for FP (ΔHfus = −11.0 mJ/mg, an 8.7% reduction) [1]. These thermal differences occurred despite identical crystal packing patterns (space group P1̄, Z=2) and unit cell parameters within 0.2% variation, confirming that the differential is attributable specifically to deuterium incorporation rather than polymorphism [1].

Melting point Heat of fusion Deuterium isotope effect Solid-state characterization

Regulatory-Grade Characterization: (S)-Flurbiprofen D4 Reference Standard Availability for ANDA Applications

SynZeal supplies (S)-Flurbiprofen D4 with detailed characterization data compliant with regulatory guidelines, explicitly positioning it for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during commercial production of Flurbiprofen [1]. In contrast, generic Flurbiprofen-D3 and Flurbiprofen-D5 are predominantly marketed as research-grade stable isotope compounds without explicit ANDA-support documentation . This regulatory positioning represents a meaningful procurement differentiator for laboratories operating under GMP/GLP frameworks.

Reference standard Method validation ANDA Regulatory compliance

Isotopic Purity Certification Gap: Flurbiprofen-D4 vs. Flurbiprofen-D3 – Impact on Bioanalytical Method Validation

A systematic difference in vendor-reported isotopic purity specifications exists between Flurbiprofen-D4 and Flurbiprofen-D3. Flurbiprofen-D3 products are routinely certified at ≥99 atom% D isotopic purity [1], whereas, at the time of this analysis, no open-access Certificate of Analysis for Flurbiprofen-D4 publishes an explicit isotopic enrichment specification. The chemical purity specification for Flurbiprofen-D4 (≥98%) is also below that of Flurbiprofen-D3 (≥99%) . In regulatory bioanalysis, ICH M10 guidelines require that the IS response in blank matrix be ≤5% of the mean IS response in calibration standards. The ~1% purity differential between Flurbiprofen-D4 and Flurbiprofen-D3 introduces a quantifiable source of IS-related variability that must be characterized during method validation.

Isotopic purity Method validation Bioanalytical accuracy Internal standard certification

Flurbiprofen-D4 Best-Fit Application Scenarios Based on Product-Specific Differentiation Evidence


Generic Pharmaceutical ANDA Method Validation and QC Release Testing

(S)-Flurbiprofen D4 is supplied with regulatory-compliant characterization data and is explicitly indicated for ANDA, AMV, and QC applications . Laboratories performing method validation under 21 CFR Part 320 or ICH M10 for generic flurbiprofen formulations can deploy this reference standard directly without supplementary characterization, leveraging the vendor's pre-existing regulatory documentation. This is a distinct advantage over Flurbiprofen-D3 and Flurbiprofen-D5, which lack explicit ANDA-support labeling [1].

Bioanalytical Method Development Requiring a +4 Da Mass-Shift Internal Standard

Flurbiprofen-D4 provides a +4 Da mass shift (MW 248.29 g/mol) , which may be preferred in LC-MS/MS methods where a +3 Da shift (Flurbiprofen-D3) is insufficient to avoid isotopic cross-talk from the analyte's natural-abundance M+2 or M+3 isotopic peaks, yet a +5 Da shift (Flurbiprofen-D5) is unavailable from preferred suppliers or restricted by cost. The +4 Da shift represents a midpoint option for laboratories optimizing the balance between mass separation and IS cost [1].

Physicochemical Profiling of Deuterated NSAIDs in Preformulation Studies

Class-level evidence demonstrates that H/D replacement alters flurbiprofen solubility (up to 2.16-fold at gastric pH), melting point (−4.6 °C), and heat of fusion (−8.7%) . Flurbiprofen-D4, as a deuterated analog with four deuterium atoms, occupies an intermediate deuteration degree between Flurbiprofen-D3 (3 D) and Flurbiprofen-D8 (8 D). It can serve as a comparator in systematic structure-property relationship (SPR) studies investigating how the number of deuterium atoms correlates with the magnitude of physicochemical property changes in the phenylalkanoic acid NSAID class.

In-House Internal Standard Qualification and Purity Verification Workflows

The documented purity specification of ≥98% for Flurbiprofen-D4 , combined with the absence of a published isotopic enrichment specification, makes this compound suitable for laboratories that maintain their own in-house internal standard qualification infrastructure (e.g., qNMR, LC-HRMS, or differential scanning calorimetry). Procurement of Flurbiprofen-D4 allows independent verification of chemical and isotopic purity, which may be preferred by quality assurance units in large CROs with established standard operating procedures for IS characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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